molecular formula C19H18F3N7O B10982663 [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B10982663
M. Wt: 417.4 g/mol
InChI Key: LTMVSWVJZNCQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a trifluoromethyl group, and a piperazine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Piperazine: The final step involves coupling the intermediate with a piperazine derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industrial applications, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and trifluoromethyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups. The presence of the tetrazole ring and trifluoromethyl group provides enhanced stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18F3N7O

Molecular Weight

417.4 g/mol

IUPAC Name

[4-methyl-3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H18F3N7O/c1-13-2-3-14(10-16(13)29-12-24-25-26-29)18(30)28-8-6-27(7-9-28)17-5-4-15(11-23-17)19(20,21)22/h2-5,10-12H,6-9H2,1H3

InChI Key

LTMVSWVJZNCQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.